molecular formula C19H18NNaO5P B12356016 {3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium

{3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium

Cat. No.: B12356016
M. Wt: 394.3 g/mol
InChI Key: VGSVQCPVYHXERN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-MX phosphate disodium salt involves the reaction of 3-hydroxy-2-naphtho-2’,4’-xylidide with phosphoric acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the disodium salt .

Industrial Production Methods

Industrial production of Naphthol AS-MX phosphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Mechanism of Action

Naphthol AS-MX phosphate disodium salt acts as a substrate for phosphatase enzymes. The enzymes catalyze the hydrolysis of the phosphate ester bond, releasing naphthol AS-MX and inorganic phosphate. This reaction is often coupled with a chromogenic or fluorogenic dye to visualize enzyme activity . The molecular targets of the compound are the active sites of acid and alkaline phosphatases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthol AS-MX phosphate disodium salt is unique due to its specific application as a substrate for both acid and alkaline phosphatases. Its ability to be used in both types of phosphatase assays makes it a versatile tool in biochemical and histochemical research .

Properties

Molecular Formula

C19H18NNaO5P

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C19H18NO5P.Na/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);

InChI Key

VGSVQCPVYHXERN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O)C.[Na]

Origin of Product

United States

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